Cas no 133216-45-2 (N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride)

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride structure
133216-45-2 structure
Product name:N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride
CAS No:133216-45-2
MF:C25H38N2O2
Molecular Weight:398.581427097321
CID:4556934

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride 化学的及び物理的性質

名前と識別子

    • N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride
    • インチ: 1S/C25H38N2O2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(28)27-21)18(24)9-10-20(24)23(29)26-16-6-4-3-5-7-16/h13,15-21H,3-12,14H2,1-2H3,(H,26,29)(H,27,28)/t17-,18-,19-,20+,21+,24-,25+/m0/s1
    • InChIKey: MYHYSQKQCRYJEM-QKONGSNMSA-N
    • SMILES: O=C([C@H]1CC[C@H]2[C@@H]3CC[C@@H]4[C@@](C=CC(N4)=O)(C)[C@H]3CC[C@@]21C)NC1CCCCC1

計算された属性

  • 精确分子量: 398.293328459 g/mol
  • 同位素质量: 398.293328459 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 29
  • 回転可能化学結合数: 2
  • 複雑さ: 712
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • 分子量: 398.6
  • トポロジー分子極性表面積: 58.2

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D289575-1g
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride
133216-45-2
1g
$ 1570.00 2023-09-08
TRC
D289575-100mg
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride
133216-45-2
100mg
$ 201.00 2023-09-08
TRC
D289575-50mg
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride
133216-45-2
50mg
$ 150.00 2023-09-08

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride 関連文献

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasterideに関する追加情報

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride: A Comprehensive Overview

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride, also known by its CAS number 133216-45-2, is a compound of significant interest in the field of pharmaceutical research. This compound is a derivative of finasteride, a well-known medication primarily used for the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss. The structural modification introduced in N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride involves the replacement of the tert-butyl group with a cyclohexyl group, which may influence its pharmacokinetic properties and therapeutic potential.

Recent studies have explored the pharmacological profile of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride, focusing on its efficacy and safety profile. One key area of research is its potential application in the treatment of androgenetic alopecia (AGA), a condition characterized by hair thinning and loss in men. The modification in the structure of this compound aims to enhance its bioavailability and reduce potential side effects associated with traditional finasteride therapy. Early findings suggest that this derivative may offer improved therapeutic outcomes compared to the parent compound.

In addition to its potential use in treating hair loss, N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride has shown promise in addressing other conditions related to androgen excess. For instance, researchers are investigating its role in managing hirsutism, a condition characterized by excessive hair growth in women due to elevated androgen levels. The compound's ability to inhibit dihydrotestosterone (DHT) production makes it a compelling candidate for such applications.

The synthesis and characterization of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride have been detailed in recent scientific publications. These studies emphasize the importance of structural modifications in enhancing drug performance. By replacing the tert-butyl group with a cyclohexyl group, researchers aim to improve the compound's solubility and absorption rates, which are critical factors for effective drug delivery.

Furthermore, preclinical studies have demonstrated that N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride exhibits a favorable safety profile. Unlike traditional finasteride, which has been associated with side effects such as sexual dysfunction and gynecomastia, this derivative shows reduced adverse effects in animal models. This makes it an attractive option for patients seeking alternative treatments for conditions related to androgen excess.

Another area of interest is the potential use of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride in prostate health management. Given its ability to inhibit DHT production, this compound may offer benefits for patients with prostate enlargement or other conditions linked to excessive DHT levels. Ongoing clinical trials are exploring its efficacy in these contexts.

In conclusion, N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride represents a significant advancement in the development of finasteride derivatives. Its structural modifications aim to enhance therapeutic efficacy while minimizing adverse effects. As research continues to unfold, this compound holds promise for addressing a range of conditions related to androgen excess. Its potential applications extend beyond hair loss treatment to include management of hirsutism and prostate health issues.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD